molecular formula C10H11NO3 B13249535 2-(Pyridin-4-yl)oxolane-3-carboxylic acid

2-(Pyridin-4-yl)oxolane-3-carboxylic acid

Cat. No.: B13249535
M. Wt: 193.20 g/mol
InChI Key: DWDRBBBNZOZJLR-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)oxolane-3-carboxylic acid is a heterocyclic compound that features a pyridine ring attached to an oxolane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxolane-3-carboxylic acid typically involves the reaction of pyridine derivatives with oxolane precursors under controlled conditions. One common method involves the use of pyridine-4-carboxaldehyde and oxirane in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)oxolane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)oxolane-3-carboxylic acid
  • 2-(Pyridin-2-yl)oxolane-3-carboxylic acid
  • 2-(Pyridin-4-yl)tetrahydrofuran-3-carboxylic acid

Uniqueness

2-(Pyridin-4-yl)oxolane-3-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-pyridin-4-yloxolane-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)8-3-6-14-9(8)7-1-4-11-5-2-7/h1-2,4-5,8-9H,3,6H2,(H,12,13)

InChI Key

DWDRBBBNZOZJLR-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C(=O)O)C2=CC=NC=C2

Origin of Product

United States

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